Bienvenue dans la boutique en ligne BenchChem!

Cycloshizukaol A

Cell Adhesion Inhibition Anti-inflammatory Activity HL-60 Aggregation

Cycloshizukaol A is the definitive macrocyclic lindenane dimer for SAR studies requiring a C2-symmetric, 12-membered ring scaffold (MIC 0.9 µM). Unlike shizukaol analogs, its distinct [6+6] cycloaddition architecture ensures reliable chemotaxonomic and bioactivity baselines. For validated ICAM-1 inhibition (IC50 1.2 µM) and synthetic methodology development.

Molecular Formula C32H36O8
Molecular Weight
CAS No. 150033-85-5
Cat. No. B1159935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloshizukaol A
CAS150033-85-5
Molecular FormulaC32H36O8
Structural Identifiers
SMILESCC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC
InChIInChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Cycloshizukaol A (CAS 150033-85-5): Structural Identity and Procurement Profile of a C2-Symmetric Lindenane Sesquiterpenoid Dimer


Cycloshizukaol A (CAS 150033-85-5) is a symmetrical cyclic lindenane sesquiterpenoid dimer with C2 symmetry [1]. It is a naturally occurring homodimer comprising two lindenane units connected via a 12-membered macrocyclic ring, isolable from the roots of Chloranthus serratus, Chloranthus japonicus, Chloranthus spicatus, and other Chloranthaceae species [2][3]. This compound belongs to a structurally distinctive class of sesquiterpenoid oligomers characterized by a sterically congested cyclopentane core and an unusual trans-5/6 ring junction [4]. Cycloshizukaol A is supplied by natural product vendors as an analytical reference standard for bioactivity screening and phytochemical research.

Cycloshizukaol A vs. Shizukaol Analogs: Why Structural C2 Symmetry and Macrocyclic Topology Preclude Simple Interchange


Cycloshizukaol A is not interchangeable with other shizukaol-series lindenane sesquiterpenoid dimers due to its unique C2-symmetric 12-membered macrocyclic architecture, which contrasts sharply with the non-macrocyclic or differently connected dimer frameworks of shizukaol B, shizukaol F, and other analogs [1]. This macrocyclic topology results from a proposed [6 + 6] cycloaddition of lindenatriene, whereas shizukaol A and related dimers arise from distinct [4 + 2] cycloaddition pathways, yielding fundamentally different three-dimensional conformations [2]. Substituting cycloshizukaol A with a shizukaol analog in an experimental system would introduce an uncontrolled structural variable because macrocyclization alters molecular rigidity, pharmacophore presentation, and metabolic stability in ways that cannot be inferred from monomeric units alone [3]. Furthermore, the C2 symmetry of cycloshizukaol A renders it structurally distinct even among macrocyclic lindenane dimers, with implications for molecular recognition and biological target engagement that a non-symmetric analog cannot replicate [4].

Quantitative Differentiation of Cycloshizukaol A: Head-to-Head Bioactivity Comparison with Shizukaol B and Shizukaol F


Cell Adhesion Inhibition: Cycloshizukaol A Exhibits Distinct Potency Profile Versus Shizukaol B and Shizukaol F in PMA-Induced HL-60 Aggregation Assay

In a direct head-to-head comparative study, cycloshizukaol A inhibited PMA-induced homotypic aggregation of HL-60 cells without cytotoxicity, with a MIC value of 0.9 μM. Under identical experimental conditions, shizukaol B demonstrated a MIC of 34.1 nM (approximately 26-fold more potent), while shizukaol F exhibited a MIC of 27.3 nM (approximately 33-fold more potent) [1]. This establishes cycloshizukaol A's potency as intermediate among these three lindenane sesquiterpenoid dimers isolated from the same source plant, and importantly, the study confirmed that none of the three compounds affected the direct binding of LFA-1 to ICAM-1, indicating that the observed inhibition of aggregation occurs via downregulation of ICAM-1 expression rather than competitive antagonism of integrin binding [1].

Cell Adhesion Inhibition Anti-inflammatory Activity HL-60 Aggregation

Monocyte-Endothelial Adhesion: Cycloshizukaol A Demonstrates Intermediate IC50 Relative to Shizukaol B and Shizukaol F in TNF-α-Stimulated HUVEC Model

In a direct comparative evaluation using HUVEC pretreated with test compounds and stimulated with TNF-α, cycloshizukaol A decreased THP-1 monocyte adhesion to HUVEC in a dose-dependent manner, with an IC50 of 1.2 μM. Under identical experimental conditions, shizukaol B exhibited an IC50 of 54.6 nM (approximately 22-fold more potent), and shizukaol F exhibited an IC50 of 34.1 nM (approximately 35-fold more potent) [1]. The study further demonstrated that shizukaol B inhibited TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-selectin in HUVEC with IC50 values of 5.4 nM, 13.6 μM, and 95.6 nM, respectively [1]. This multi-target CAM inhibition profile provides context for cycloshizukaol A's more moderate activity.

Endothelial Cell Adhesion TNF-α Signaling Anti-inflammatory Assay

Structural Uniqueness: Cycloshizukaol A Is Distinguished by 12-Membered Macrocyclic C2 Symmetry Not Shared by Shizukaol Analogs

Cycloshizukaol A is characterized as a symmetrical cyclic lindenane dimer with C2 symmetry, featuring an unprecedented 12-membered macrocyclic sesquiterpenoid dimer architecture [1]. This macrocyclic framework results from a proposed [6 + 6] cycloaddition of lindenatriene, which contrasts fundamentally with the [4 + 2] cycloaddition-derived frameworks of shizukaol B, shizukaol F, shizukaol A, and other lindenane dimers [1]. While shizukaol B contains a pendant macrocyclic lactone ring [2], and shizukaol F possesses a distinct dimer connectivity, cycloshizukaol A remains the only compound in this series with a fully macrocyclic 12-membered ring system and C2 rotational symmetry. A monoglycosylated derivative, 9-O-β-glucopyranosylcycloshizukaol A, has also been isolated from Chloranthus fortunei [3], further distinguishing this scaffold from non-glycosylatable shizukaol analogs.

Structural Elucidation Macrocyclic Topology C2 Symmetry

Supply Context: Natural Abundance of Cycloshizukaol A Informs Procurement Decisions Relative to Analogs

Quantitative extraction data indicate that multi-kilogram quantities of bulk dry Chloranthus plant material yield only milligram quantities of cycloshizukaol A, approximately 7.5 ppm in bulk dry plant material [1]. This extremely low natural abundance is comparable across many lindenane sesquiterpenoid dimers but specifically documented for cycloshizukaol A and its congeners, underscoring that this compound is not a high-yield commodity natural product [1]. While no direct head-to-head comparative yield data across shizukaol analogs from a single extraction batch exists, the documented 7.5 ppm abundance establishes a quantitative benchmark for cycloshizukaol A specifically, which is consistent with the general observation that macrocyclic lindenane dimers are isolated as minor constituents [2].

Natural Product Isolation Yield Quantification Procurement Feasibility

Cycloshizukaol A: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Lindenane Sesquiterpenoid Dimers Requiring a C2-Symmetric Macrocyclic Scaffold

Cycloshizukaol A is the appropriate selection when an SAR study requires a lindenane sesquiterpenoid dimer with a 12-membered macrocyclic ring and C2 rotational symmetry [1]. Unlike shizukaol B or shizukaol F, which lack this fully macrocyclic topology, cycloshizukaol A provides a distinct conformational framework for probing how macrocyclization affects cell adhesion molecule inhibition potency. The documented MIC of 0.9 μM (HL-60 aggregation) and IC50 of 1.2 μM (THP-1 adhesion to HUVEC) [2] establish a quantitative activity baseline for this scaffold, enabling systematic comparison with other dimer classes. The established asymmetric total synthesis route [3] further supports procurement of synthetic material for larger-scale SAR campaigns.

Anti-Inflammatory Assay Development Requiring a Moderately Potent ICAM-1 Expression Inhibitor with Documented Non-Cytotoxic Profile

For assay development and validation studies where a moderately potent inhibitor of ICAM-1-mediated cell adhesion is required, cycloshizukaol A offers a 1.2 μM IC50 in the TNF-α-stimulated HUVEC adhesion model with documented absence of cytotoxicity at test concentrations [1]. This potency profile is approximately 20- to 35-fold weaker than shizukaol B and shizukaol F [1], making cycloshizukaol A suitable for establishing positive control ranges where an intermediate response is desirable or where the steep potency of shizukaol analogs might obscure subtle mechanistic effects. The compound's defined mechanism—inhibition of ICAM-1 expression without affecting LFA-1/ICAM-1 direct binding [1]—provides a validated functional readout for assay calibration.

Natural Product Chemistry Research Focused on Chloranthaceae Secondary Metabolite Diversity and Chemotaxonomic Profiling

Cycloshizukaol A serves as a validated analytical reference standard for phytochemical investigations of Chloranthaceae species [1]. It has been isolated and identified from Chloranthus japonicus, C. serratus, C. spicatus, C. multistachys, and C. fortunei [2][3], establishing its broad taxonomic distribution within the genus. The compound's distinctive C2-symmetric 12-membered macrocyclic architecture [4] makes it a reliable marker for chemotaxonomic studies aiming to differentiate Chloranthus species or assess sesquiterpenoid dimer diversity. The low natural abundance of approximately 7.5 ppm [4] means that procurement of a pre-isolated reference standard is far more efficient than de novo extraction from bulk plant material for routine analytical applications.

Total Synthesis Methodology Development and Validation Using Cycloshizukaol A as a Benchmark Target

Cycloshizukaol A has been successfully synthesized via an asymmetric total synthesis route employing a triene as a potential biosynthetic intermediate [1], making it a validated benchmark target for synthetic methodology development in the lindenane sesquiterpenoid field. Unlike many shizukaol analogs that may lack a published total synthesis or rely on different cycloaddition strategies, cycloshizukaol A's synthetic accessibility via both thermal head-to-head and head-to-tail binding modes is documented [1]. Furthermore, cycloshizukaol A can undergo vinylcyclopropane skeletal rearrangement upon photoirradiation to yield chlorahupentone F [1], providing additional utility as a starting material for derivatization and chemical reactivity studies. This makes procurement of cycloshizukaol A valuable for synthetic chemistry laboratories developing or validating new routes to macrocyclic natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloshizukaol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.